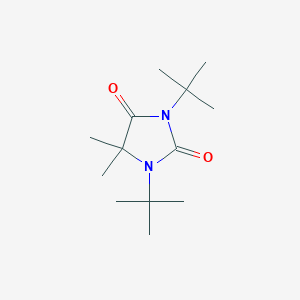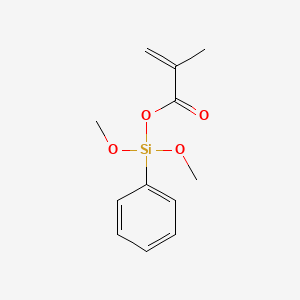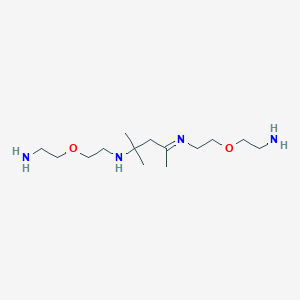![molecular formula C31H53NSi2 B14282477 N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine CAS No. 138835-26-4](/img/structure/B14282477.png)
N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine: is a complex organic compound characterized by the presence of multiple silyl groups and a benzyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine typically involves multiple steps, including the formation of silyl-protected intermediates and subsequent coupling reactions. One common approach involves the use of silylating agents such as tri(propan-2-yl)silyl chloride to introduce the silyl groups. The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can target the triple bonds in the prop-2-yn-1-yl groups, converting them into alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: Alkenes, alkanes
Substitution: Various substituted silyl amines
Applications De Recherche Scientifique
N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The silyl groups can enhance the compound’s stability and reactivity, while the benzyl group can participate in various binding interactions. The compound’s effects are mediated through its ability to undergo specific chemical transformations, influencing biological pathways and molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-3-[tri(methyl)silyl]-N-{3-[tri(methyl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine
- N-Benzyl-3-[tri(ethyl)silyl]-N-{3-[tri(ethyl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine
Uniqueness
N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine is unique due to the presence of tri(propan-2-yl)silyl groups, which confer distinct steric and electronic properties compared to other silyl-protected compounds
Propriétés
Numéro CAS |
138835-26-4 |
|---|---|
Formule moléculaire |
C31H53NSi2 |
Poids moléculaire |
495.9 g/mol |
Nom IUPAC |
N-benzyl-3-tri(propan-2-yl)silyl-N-[3-tri(propan-2-yl)silylprop-2-ynyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C31H53NSi2/c1-25(2)33(26(3)4,27(5)6)22-16-20-32(24-31-18-14-13-15-19-31)21-17-23-34(28(7)8,29(9)10)30(11)12/h13-15,18-19,25-30H,20-21,24H2,1-12H3 |
Clé InChI |
ZSRJXJPBQGNEJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CCN(CC#C[Si](C(C)C)(C(C)C)C(C)C)CC1=CC=CC=C1)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)

![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)


![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)

![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)


